HISPOLON MONOMETHYL ETHER(P)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hispolon monomethyl ether is a derivative of hispolon, a polyphenolic yellow pigment isolated from Chinese mushrooms. The compound has the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hispolon monomethyl ether can be synthesized through the methylation of hispolon. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is typically carried out in an organic solvent such as acetone or methanol under reflux conditions .
Industrial Production Methods
Industrial production of hispolon monomethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity . The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hispolon monomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of hispolon monomethyl ether .
Scientific Research Applications
Hispolon monomethyl ether has a wide range of scientific research applications:
Mechanism of Action
Hispolon monomethyl ether exerts its effects through various molecular targets and pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and STAT3.
Anticancer Activity: Hispolon monomethyl ether induces apoptosis in cancer cells by activating caspase pathways and inhibiting survival signaling pathways.
Comparison with Similar Compounds
Hispolon monomethyl ether is compared with other similar compounds such as:
Hispolon: The parent compound, known for its antioxidant and anticancer properties.
Hispolon Pyrazole: A derivative with enhanced chemical stability and radioprotective effects.
Hispolon Monomethyl Ether Pyrazole: Another derivative with improved stability and bioactivity.
Hispolon monomethyl ether is unique due to its specific methylation, which enhances its stability and bioactivity compared to its parent compound and other derivatives .
Properties
CAS No. |
1924-25-0 |
---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
0 |
Synonyms |
HISPOLON MONOMETHYL ETHER(P) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.